1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-amine hydrochloride
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Overview
Description
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through nucleophilic substitution reactions, where a dichlorophenyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Chemical Biology: It is used in the development of chemical probes to study biological pathways.
Industrial Chemistry: The compound is used in the synthesis of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, modulating their activity.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Modulation of Signaling Pathways: It may influence signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-((2,4-Dichlorophenyl)sulfonyl)piperidine: Lacks the amine group, which may affect its biological activity.
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and dichlorophenyl groups, along with the piperidine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S.ClH/c12-8-1-2-11(10(13)7-8)18(16,17)15-5-3-9(14)4-6-15;/h1-2,7,9H,3-6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHMCWRUYSBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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